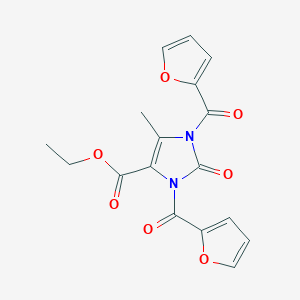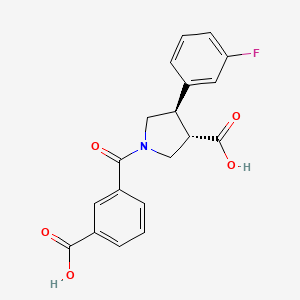![molecular formula C18H20N4O B5509504 5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)
5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazolopyrimidine derivative that has shown promising results in various studies due to its unique properties.
Wirkmechanismus
The mechanism of action of 5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body that are responsible for inflammation and tumor growth. It is also believed to have antioxidant properties that help protect the body from oxidative stress.
Biochemical and Physiological Effects:
5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. It has also been found to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine in lab experiments is its unique properties. It has been found to be effective in the treatment of various diseases and has shown promising results in various studies. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works in the body.
Zukünftige Richtungen
There are many future directions for the study of 5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine. One direction is to further study its mechanism of action and how it works in the body. Another direction is to explore its potential use in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum efficacy.
Synthesemethoden
The synthesis of 5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-phenylmorpholine with ethyl bromoacetate to form 2-phenylmorpholin-4-yl)ethyl acetate. The second step involves the reaction of the resulting compound with hydrazine hydrate to form 5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine.
Wissenschaftliche Forschungsanwendungen
5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine has shown promising results in various scientific research studies. It has been found to have anti-inflammatory, antitumor, and antioxidant properties. It has also been found to be effective in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-2-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-2-15-12-18(22-17(20-15)8-9-19-22)21-10-11-23-16(13-21)14-6-4-3-5-7-14/h3-9,12,16H,2,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTJPRODRAQBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=NN2C(=C1)N3CCOC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-chlorophenyl)thio]methyl}-N,N-diethylbenzamide](/img/structure/B5509432.png)
![1-(2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5509437.png)
![3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)
![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5509469.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5509477.png)

![4-[(diethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5509483.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5509485.png)
![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)


